Obicetrapib
Übersicht
Beschreibung
Obicetrapib ist ein experimenteller Cholesterinester-Transferprotein-Inhibitor, der in erster Linie zur Behandlung von Dyslipidämie eingesetzt werden soll. Dyslipidämie ist ein Zustand, der durch abnormale Lipidspiegel im Blut gekennzeichnet ist und zu Herz-Kreislauf-Erkrankungen führen kann. This compound wirkt, indem es das Cholesterinester-Transferprotein hemmt, das eine Rolle beim Transfer von Cholesterin von High-Density-Lipoprotein zu Low-Density-Lipoprotein und Very-Low-Density-Lipoprotein spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung eines Tetrahydrochinolin-Derivats mit einer Pyrimidin- und Ethoxycarbonylstruktur. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Transformationen zu erreichen. Spezielle Details zu den Reaktionsbedingungen und Reagenzien, die bei der Synthese von this compound verwendet werden, sind proprietär und werden nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses auf eine größere Skala umfassen. Dies würde eine Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen erfordern, um die konsistente Produktion von hochreinem this compound zu gewährleisten. Die genauen Methoden, die in der industriellen Produktion verwendet werden, sind proprietär und nicht öffentlich zugänglich .
Wissenschaftliche Forschungsanwendungen
Obicetrapib hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es aufgrund seiner einzigartigen chemischen Eigenschaften und seines Potenzials als Leitverbindung für die Entwicklung neuer Medikamente untersucht. In der Biologie wird es verwendet, um die Rolle des Cholesterinester-Transferproteins im Lipidstoffwechsel und bei Herz-Kreislauf-Erkrankungen zu untersuchen. In der Medizin wird this compound als potenzielle Behandlung für Dyslipidämie und atherosklerotische Herzkrankheiten entwickelt. Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt, wobei es das Low-Density-Lipoprotein-Cholesterin signifikant reduziert und die High-Density-Lipoprotein-Cholesterinspiegel erhöht hat .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität des Cholesterinester-Transferproteins hemmt. Diese Hemmung verhindert den Transfer von Cholesterin von High-Density-Lipoprotein zu Low-Density-Lipoprotein und Very-Low-Density-Lipoprotein, was zu erhöhten High-Density-Lipoprotein-Cholesterinspiegeln und erniedrigten Low-Density-Lipoprotein-Cholesterinspiegeln führt. Die molekularen Zielstrukturen von this compound umfassen das Cholesterinester-Transferprotein und verschiedene Wege, die am Lipidstoffwechsel beteiligt sind .
Wirkmechanismus
Target of Action
Obicetrapib’s primary target is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles .
Mode of Action
As a CETP inhibitor, this compound blocks the transfer of cholesteryl esters from HDL into other lipoproteins . This inhibition results in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid/lipoprotein metabolism pathway . By inhibiting CETP, this compound disrupts the normal exchange of cholesteryl esters and triglycerides between lipoproteins. This leads to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels .
Pharmacokinetics
This compound is steadily absorbed and its principal route of excretion is in the feces . It has been shown to have an excellent safety and tolerability profile . There were no significant effects of age, gender, ethnicity, or food on the pharmacokinetics or pharmacodynamics of this compound .
Result of Action
In clinical trials, this compound has shown to robustly lower atherogenic lipoproteins and raise HDL-C . Specifically, it decreased concentrations of LDL-C (by up to 51%), apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) (by up to 44%), and increased HDL-C concentration (by up to 165%) .
Biochemische Analyse
Biochemical Properties
Obicetrapib is a selective CETP inhibitor . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles . By inhibiting CETP, this compound reduces these exchanges, resulting in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .
Cellular Effects
This compound has been shown to have significant effects on lipid and lipoprotein levels in cells. It significantly reduces low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increases HDL-C . By its ability to elevate HDL, this compound increases cholesterol efflux from cells, a process which may mitigate the risk of certain diseases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CETP, a plasma glycoprotein that mediates the bidirectional transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, this compound reduces these exchanges, leading to increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in Apo B-containing particles .
Temporal Effects in Laboratory Settings
In a randomized, double-blind, placebo-controlled trial in dyslipidaemic patients, treatment with this compound for an 8-week period significantly reduced LDL-C concentration (by up to 51%), and increased HDL-C concentration . The effects of this compound were well-tolerated and showed an acceptable safety profile .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, this compound disrupts these exchanges, affecting the concentrations of cholesterol in different lipoproteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its role as a CETP inhibitor, it can be inferred that it may interact with lipoprotein particles in the bloodstream .
Subcellular Localization
The specific subcellular localization of this compound is not documented. As a CETP inhibitor, it is likely to interact with lipoprotein particles in the bloodstream .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Obicetrapib involves multiple steps, including the formation of a tetrahydroquinoline derivative with a pyrimidine and ethoxycarbonyl structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process to a larger scale. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistent production of high-purity this compound. The exact methods used in industrial production are proprietary and not publicly available .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Obicetrapib durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Synthese und Modifikation der Verbindung unerlässlich, um die gewünschten pharmakologischen Eigenschaften zu erreichen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um die höchste Ausbeute und Reinheit der Verbindung zu erzielen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen mit this compound gebildet werden, sind Zwischenprodukte und Endverbindungen mit der gewünschten pharmakologischen Aktivität. Diese Produkte werden gereinigt und charakterisiert, um ihre Eignung für die Weiterentwicklung und den klinischen Einsatz zu gewährleisten .
Vergleich Mit ähnlichen Verbindungen
Obicetrapib wird mit anderen Cholesterinester-Transferprotein-Inhibitoren wie Anacetrapib und Evacetrapib verglichen. Im Vergleich zu diesen Verbindungen hat this compound eine höhere Potenz bei der Reduktion der Cholesterinester-Transferprotein-Aktivität und der Verbesserung der Lipidprofile gezeigt. Diese höhere Potenz wird seiner einzigartigen chemischen Struktur zugeschrieben, die ein Tetrahydrochinolin-Derivat mit einer Pyrimidin- und Ethoxycarbonylstruktur umfasst .
Ähnliche Verbindungen:- Anacetrapib
- Evacetrapib
- Dalcetrapib
Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakologischen Eigenschaften .
Biologische Aktivität
Obicetrapib is a novel oral medication classified as a selective cholesteryl ester transfer protein (CETP) inhibitor, currently under investigation for its efficacy in treating dyslipidemia, particularly hypercholesterolemia. The compound aims to lower low-density lipoprotein cholesterol (LDL-C) levels, which are associated with cardiovascular diseases. Recent clinical trials have demonstrated promising results regarding its biological activity, safety, and tolerability.
This compound functions by inhibiting CETP, a protein that facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to LDL and very low-density lipoprotein (VLDL). By inhibiting this process, this compound is designed to increase HDL levels while simultaneously reducing LDL levels, thus potentially enhancing reverse cholesterol transport and decreasing atherosclerotic risk.
Phase 2 Trials
- ROSE Study : This trial assessed this compound as a monotherapy and in combination with statins. Results showed a significant reduction in LDL-C by up to 50% when administered alone or with high-intensity statins. The study indicated that this compound was well tolerated with minimal adverse effects .
- ROSE2 Study : This trial evaluated the combination of this compound with ezetimibe in patients whose LDL-C was inadequately controlled despite high-intensity statin therapy. The primary endpoint was the percent change in LDL-C from baseline to week 12, which showed notable reductions compared to placebo .
Phase 3 Trials
- BROOKLYN Study : This pivotal trial focused on patients with heterozygous familial hypercholesterolemia (HeFH). It demonstrated that participants receiving this compound experienced a significant decrease in LDL-C levels—36.3% at week 12 and 41.5% at week 52 compared to placebo. Notably, nearly one-quarter of patients achieved LDL levels below 50 mg/dL .
- BROADWAY Study : Designed to evaluate this compound's efficacy as an adjunct to maximally tolerated lipid-lowering therapies in patients with atherosclerotic cardiovascular disease (ASCVD) or HeFH, this study included over 2,500 patients and also reported significant reductions in LDL-C levels .
- TANDEM Trial : This ongoing study is assessing the combination of this compound with ezetimibe and aims to provide further insights into its efficacy and safety profile across diverse populations .
Summary of Key Data from Clinical Trials
Trial Name | Population Type | Primary Endpoint | LDL-C Reduction (%) | Safety Profile |
---|---|---|---|---|
ROSE | Dyslipidemia patients | Change from baseline at week 12 | Up to 50% | Well tolerated; minimal adverse effects |
ROSE2 | Patients on statins | Change from baseline at week 12 | Significant vs. placebo | Similar to placebo |
BROOKLYN | Patients with HeFH | Change from baseline at week 12 | 36.3% (week 12), 41.5% (week 52) | Comparable safety; fewer adverse events than placebo |
BROADWAY | ASCVD/HeFH patients | Change from baseline at week 84 | Significant reduction expected | Ongoing assessment |
Biological Activity and Pharmacokinetics
This compound has been shown to significantly lower various lipid parameters:
- LDL-C : Median reductions ranged from 40-53% across different dosages.
- ApoB : Noteworthy decreases were observed alongside reductions in non-HDL-C.
- HDL-C : Increases were noted, reflecting the drug's intended mechanism.
The pharmacokinetic profile indicates that this compound achieves near-complete elimination within four weeks after discontinuation, suggesting a favorable safety margin for long-term use .
Case Studies and Population Variability
Recent studies have also focused on the efficacy of this compound in diverse populations:
Eigenschaften
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866399-87-3 | |
Record name | Obicetrapib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obicetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OBICETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.